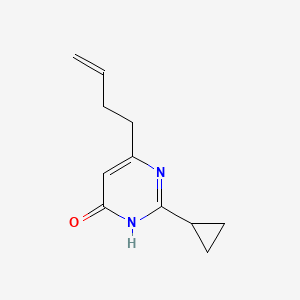
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
“6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a but-3-en-1-yl group, and a cyclopropyl group . The exact 3D structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the but-3-en-1-yl group could also allow for reactions typical of alkenes, such as addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. Generally, pyrimidine derivatives are polar and can form hydrogen bonds, which could affect their solubility and reactivity .Scientific Research Applications
Phosphomolybdic Acid Promoted Synthesis
One study described the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing an efficient method for producing derivatives with potential biological applications (P. S. Reddy et al., 2014).
Histamine H4 Receptor Ligands
Another research focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, indicating the compound's potential in developing anti-inflammatory and antinociceptive agents (R. Altenbach et al., 2008).
Antimicrobial and Antioxidant Activities
A study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine produced compounds with moderate antifungal activity, highlighting their potential application in antibacterial and antifungal areas (R. Rusnac et al., 2020).
Environmentally Friendly Synthesis
Research into multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines demonstrated their antimicrobial activity against pathogenic bacteria and fungi, using green chemical techniques for synthesis (Ragini Gupta et al., 2014).
Dimerization of Ureidopyrimidones
A study illustrated the strong dimerization capability of 6-Methyl-2-butylureidopyrimidone via hydrogen bonding, suggesting its utility as a building block in supramolecular chemistry (F. H. Beijer et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-but-3-enyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h2,7-8H,1,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYJZQZBFQZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



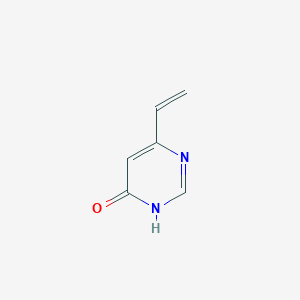
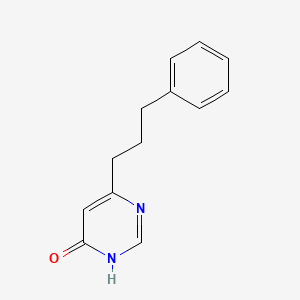
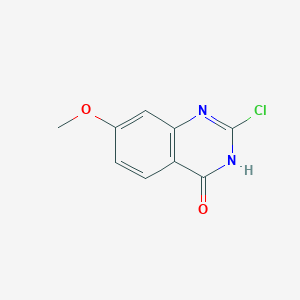
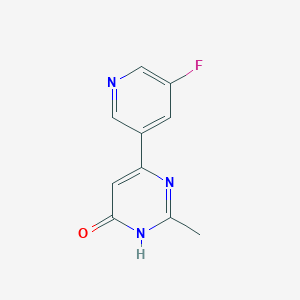
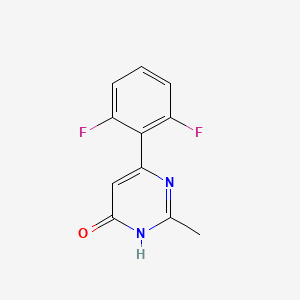
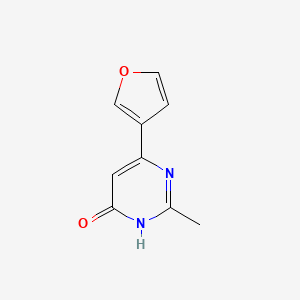
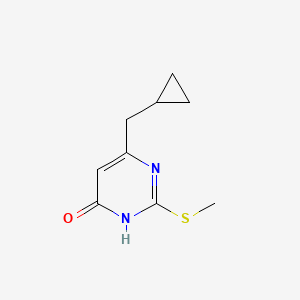
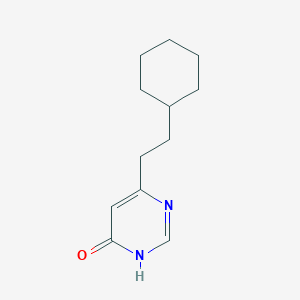
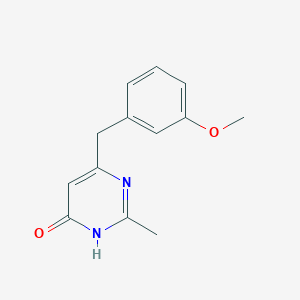
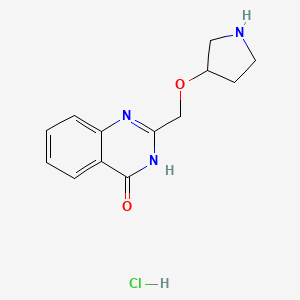
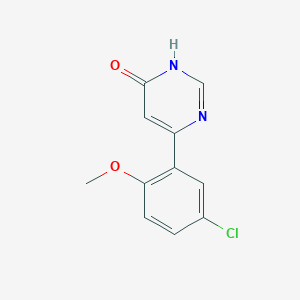
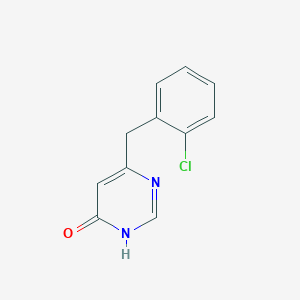
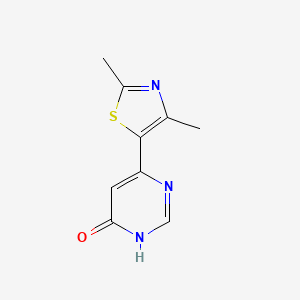
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)